3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4,6-bis(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a complex heterocyclic compound that features a unique structure incorporating thiophene and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and electronic properties .
Preparation Methods
The synthesis of 3-amino-4,6-bis(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with pyridine intermediates under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
3-Amino-4,6-bis(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
- Thiophene-2-carboxylic acid
- Pyridine-2-carboxylic acid
- Thieno[2,3-b]pyridine derivatives Compared to these compounds, 3-amino-4,6-bis(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings, which confer distinct electronic and biological properties .
Properties
Molecular Formula |
C16H10N2O2S3 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H10N2O2S3/c17-13-12-8(10-3-1-5-21-10)7-9(11-4-2-6-22-11)18-15(12)23-14(13)16(19)20/h1-7H,17H2,(H,19,20) |
InChI Key |
KLYLZTBIOSJVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CS4 |
Origin of Product |
United States |
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